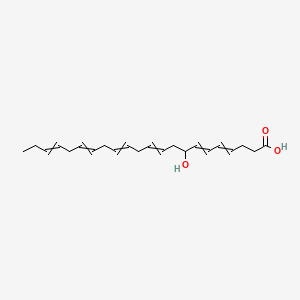
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a long-chain polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 8th carbon position and six double bonds at the 4th, 6th, 10th, 13th, 16th, and 19th positions. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods may also be employed, but they often require more stringent conditions and purification steps .
化学反応の分析
Types of Reactions: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Formation of 8-oxodocosa-4,6,10,13,16,19-hexaenoic acid.
Reduction: Formation of 8-hydroxydocosanoic acid.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used
科学的研究の応用
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods
作用機序
The mechanism of action of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
Docosahexaenoic Acid (DHA): The parent compound, which lacks the hydroxyl group at the 8th position.
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid: A similar compound with the hydroxyl group at the 7th position.
17(S)-Hydroxydocosa-4,6,10,13,16,19-hexaenoic Acid: Another hydroxylated derivative with the hydroxyl group at the 17th position .
Uniqueness: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
90780-54-4 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
(4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13+,15-12-,19-16+ |
InChIキー |
ZHBVYDMSPDDAKE-KSOSSLAQSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C/CCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
同義語 |
8-hydroxy Docosahexaenoic Acid; (±)8-HDoHE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















